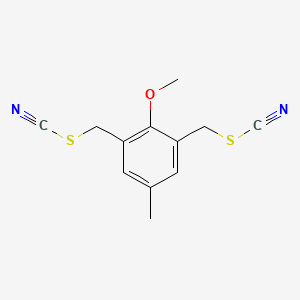

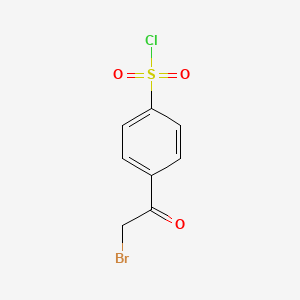

![molecular formula C11H14O3 B1334128 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 842123-95-9](/img/structure/B1334128.png)

2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

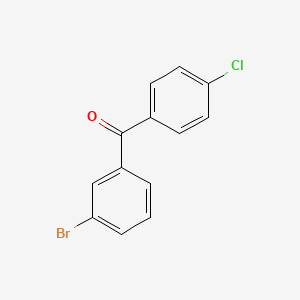

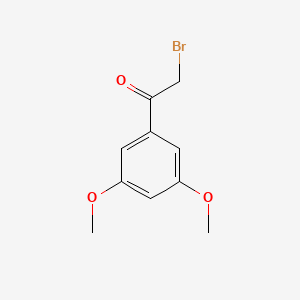

2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane (3MPD) is a heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis, materials science, and medicine. 3MPD is a five-membered ring composed of two oxygen atoms, one carbon, and two methyl groups. It has been used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, 3MPD has been studied for its potential applications in the field of medicine, where it has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

- Synthesis and Thermal Degradation : The compound has been used in the synthesis and characterization of polymers. For example, its derivative, poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], was synthesized and its thermal degradation studied, revealing that degradation up to 270 °C primarily results in the formation of the monomer, with side-chain decompositions occurring at higher temperatures (Coskun et al., 1998).

Photochromic Properties

- Optical Recording Materials : A study focused on a new unsymmetrical photochromic diarylethene, 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, which includes the 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane structure. It demonstrated reversible photochromism, changing color upon irradiation, and was proposed for use in optical recording materials (Ding et al., 2013).

Catalysis and Reaction Studies

- Catalytic Reactions in Synthesis : It has been used in the context of catalytic reactions, as seen in the preparation of fragrance compounds using zeolite catalysts. The synthesis of 2-benzyl-4-hydroxymethyl-1,3-dioxolane and related compounds demonstrates its utility in producing flavoring compounds (Climent et al., 2004).

Medical and Pharmaceutical Research

- Chiral Inhibitors in Medicinal Chemistry : In medicinal chemistry, chiral 1,3-dioxolanes, including derivatives of this compound, have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. These compounds have shown potential in vivo potency for inhibiting leukotriene synthesis (Crawley & Briggs, 1995).

Polymer Degradability

- Degradable Polymers : The compound has been used in the creation of degradable polymers. For example, 2-Methylene-4-phenyl-1,3-dioxolane was used as a controlling comonomer in the polymerization of methacrylates, resulting in polymers with tunable degradability, which is significant in the field of environmentally-friendly materials (Delplace et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence the interaction of 2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane with its targets.

Biochemical Pathways

Compounds with similar structures, such as 1,2,3-triazoles, have been shown to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , suggesting potential downstream effects on cell proliferation and survival.

Pharmacokinetics

Similar compounds, such as curcumin, have been shown to have low systemic bioavailability following oral dosing . This suggests that this compound might also have similar pharmacokinetic properties.

Result of Action

A sesamin derivative, 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (s4), has been shown to have anti-inflammatory and antiphotoaging activities, protecting skin from premature aging . It reduced UVB-induced intracellular reactive oxygen species (ROS) production, inhibited UVB-induced phosphorylation of mitogen-activated protein (MAP) kinases, and elevated total collagen content in human dermal fibroblasts .

Action Environment

It’s worth noting that similar compounds, such as s4, have been shown to reduce uvb-induced photodamage in vitro and in vivo . This suggests that environmental factors such as UV radiation could potentially influence the action and efficacy of this compound.

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-4-2-3-9(7-10)8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKXXCOAMKKLAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374446 |

Source

|

| Record name | 2-[(3-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-95-9 |

Source

|

| Record name | 2-[(3-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

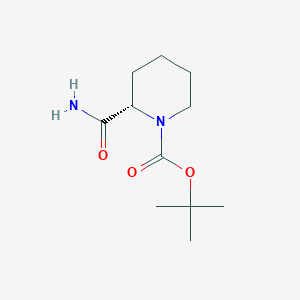

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)